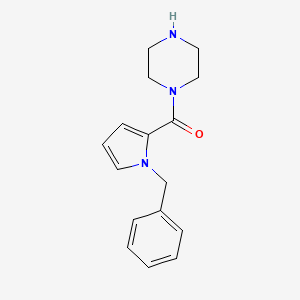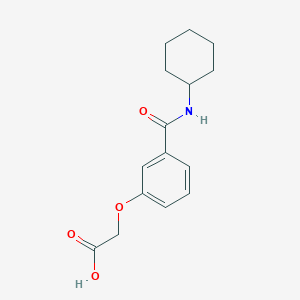
2-(3-(Cyclohexylcarbamoyl)phenoxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(Cyclohexylcarbamoyl)phenoxy)acetic acid is an organic compound that belongs to the class of phenoxy acids This compound is characterized by the presence of a cyclohexylcarbamoyl group attached to a phenoxyacetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Cyclohexylcarbamoyl)phenoxy)acetic acid typically involves the reaction of phenoxyacetic acid with cyclohexyl isocyanate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the carbamoyl group. The reaction mixture is stirred at room temperature for several hours until the desired product is obtained .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-(Cyclohexylcarbamoyl)phenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate, to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbamoyl group to an amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with suitable nucleophiles, such as alkoxides or amines, to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkoxides or amines in the presence of a base, such as sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted phenoxyacetic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 2-(3-(Cyclohexylcarbamoyl)phenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexylcarbamoyl group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, modulating their activity. Additionally, the phenoxyacetic acid moiety can interact with cellular pathways, influencing various biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenoxyacetic acid: A simpler analog without the cyclohexylcarbamoyl group.
2-(2-Isopropylphenoxy)acetic acid: A derivative with an isopropyl group instead of a cyclohexyl group.
4-(2,4-Dichlorophenoxy)butyric acid: A related compound with a dichlorophenoxy group.
Uniqueness
2-(3-(Cyclohexylcarbamoyl)phenoxy)acetic acid is unique due to the presence of the cyclohexylcarbamoyl group, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
2-[3-(cyclohexylcarbamoyl)phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c17-14(18)10-20-13-8-4-5-11(9-13)15(19)16-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10H2,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSOKCWFWSZMGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=CC=C2)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(3-chlorophenyl)-N-[(6-methoxypyridin-3-yl)methyl]methanamine](/img/structure/B7482599.png)
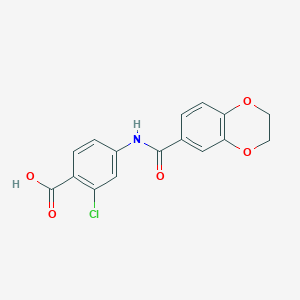
![(2R)-3-(1H-imidazol-5-yl)-2-[(2-thiophen-3-ylacetyl)amino]propanoic acid](/img/structure/B7482633.png)
![3,5-dichloro-N-[4-chloro-3-[5-(hydroxymethyl)furan-2-yl]phenyl]-2-methoxybenzamide](/img/structure/B7482639.png)
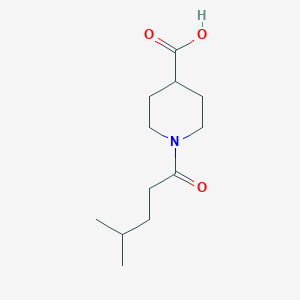


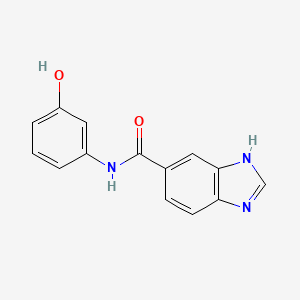
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-pyridin-2-ylethanamine](/img/structure/B7482656.png)
![4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylamino]cyclohexan-1-ol](/img/structure/B7482663.png)
![3-(benzimidazol-1-yl)-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]propan-1-amine](/img/structure/B7482670.png)
![2-[3-(4-Methylpiperazine-1-carbonyl)phenoxy]acetic acid](/img/structure/B7482671.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-(2-methylbenzimidazol-1-yl)ethanamine](/img/structure/B7482680.png)
